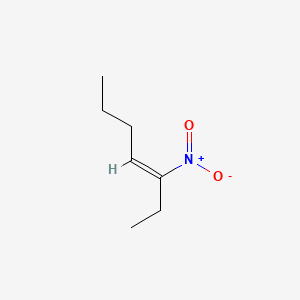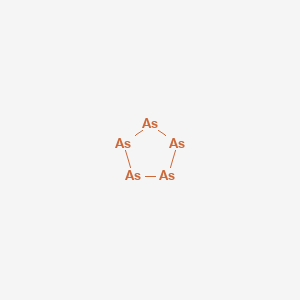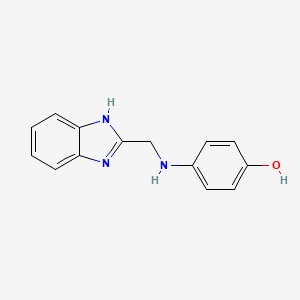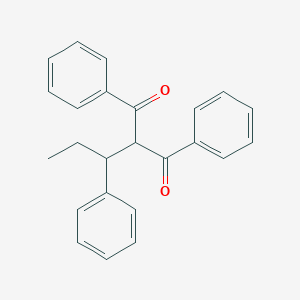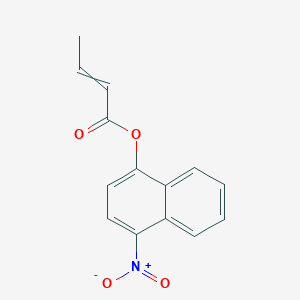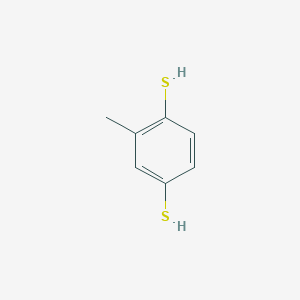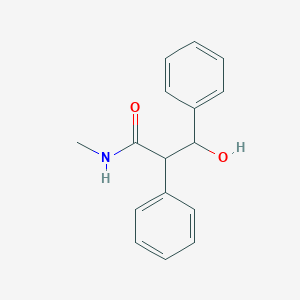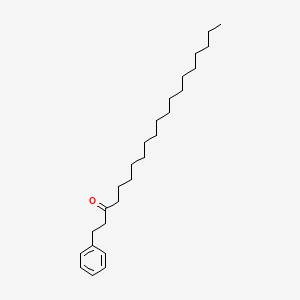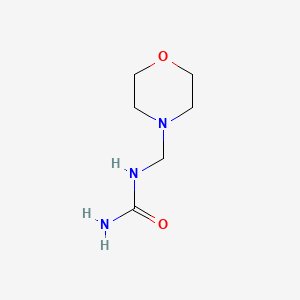
Urea, 1-morpholinomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-morpholinomethyl-: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a morpholinomethyl group attached to the urea molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-morpholinomethyl- typically involves the Mannich reaction, which is a three-component condensation reaction. The Mannich reaction involves the reaction of formaldehyde, a secondary amine (morpholine), and urea. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of Urea, 1-morpholinomethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Urea, 1-morpholinomethyl- undergoes various chemical reactions, including:
Substitution Reactions: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield urea and morpholine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products Formed: The major products formed from these reactions include various substituted urea derivatives, morpholine derivatives, and other related compounds .
Applications De Recherche Scientifique
Urea, 1-morpholinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Urea, 1-morpholinomethyl- involves its interaction with specific molecular targets. The morpholinomethyl group can enhance the compound’s ability to form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Urea: A simple compound with a wide range of applications, including as a fertilizer and in the production of plastics.
Morpholine: A heterocyclic amine used as a solvent and in the synthesis of various chemicals.
Substituted Ureas: Compounds with different substituents on the urea molecule, used in pharmaceuticals and agrochemicals.
Uniqueness: Urea, 1-morpholinomethyl- is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
5657-22-7 |
|---|---|
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
morpholin-4-ylmethylurea |
InChI |
InChI=1S/C6H13N3O2/c7-6(10)8-5-9-1-3-11-4-2-9/h1-5H2,(H3,7,8,10) |
Clé InChI |
UBHGRGWVTOAFDL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


